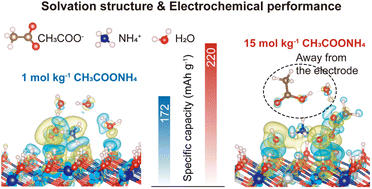A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
Chemical Science Pub Date: 2023-11-29 DOI: 10.1039/D3SC05318K
Abstract
The development of aqueous ammonium-ion batteries (AAIBs) is currently attracting great attention because of the interesting electrochemical features induced by the charge carrier NH4+. One possible way to improve the performance of AAIBs is increasing the salt concentration in the electrolyte. Yet, few studies focus on the complex electrode–electrolyte interface behaviors in highly concentrated electrolytes, which affect the electrochemical performance of AAIBs significantly. Herein, we aim to understand the impact of CH3COONH4 electrolyte concentration on the NH4+ storage performance of a bimetallic hydroxide material. Experimental and theoretical simulation results indicate that the acetate anion will participate in the construction of the solvated NH4+ in a highly concentrated electrolyte, facilitating the adsorption of the solvated NH4+ cluster on the electrode surface. Besides, a new partial de-solvation model is also proposed, demonstrating an energy favorable de-solvation process. Finally, an ammonium-ion hybrid battery is designed, which provides a high average discharge voltage of 1.7 V and good energy density of 368 W h kg(cathode)−1, outperforming most of the state-of-the-art aqueous batteries. This work provides new understanding about the electrode's interfacial chemistry in different concentrated CH3COONH4 electrolytes, establishes a correlation between the electrolyte concentration and the electrode's performances, and demonstrates the superiority of the hybrid ammonium-ion battery design.


Recommended Literature
- [1] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [2] Inside front cover
- [3] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [4] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [5] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
- [6] Inside front cover
- [7] Inside front cover
- [8] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [9] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†
- [10] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes










